N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a triazine ring, methoxy groups, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 4,6-dimethoxy-1,3,5-triazine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The methoxy groups and the triazine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydride, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of glycosyl donors and acceptors.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate and in drug discovery.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide exerts its effects is primarily through its ability to participate in various chemical reactions. The triazine ring and methoxy groups facilitate nucleophilic substitution, while the trifluoromethyl group enhances the compound’s stability and reactivity. Molecular targets and pathways involved include enzyme inhibition and receptor binding, although specific details depend on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4,6-dimethoxy-1,3,5-triazine
- 4-(trifluoromethyl)benzenesulfonamide
- N-methyl-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical properties and reactivity. The presence of both the triazine ring and the trifluoromethyl group makes it particularly versatile in various chemical transformations and applications.
Properties
IUPAC Name |
N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4O4S/c1-23-11-18-10(19-12(20-11)24-2)7-17-25(21,22)9-5-3-8(4-6-9)13(14,15)16/h3-6,17H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIGQYILDFNEIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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